

Indirubin E804: Application Notes and Protocols for CT-26 Colon Cancer Xenografts

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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170

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These application notes provide a comprehensive overview of the use of Indirubin E804, a synthetic derivative of a natural compound, in the context of CT-26 colon cancer xenograft models. This document outlines the underlying mechanism of action, detailed experimental protocols for in vivo studies, and a summary of expected outcomes based on preclinical research.

Introduction

Indirubin E804 is a multi-kinase inhibitor that has demonstrated significant anti-tumor and anti-angiogenic properties.^[1] It is a promising therapeutic agent for colorectal cancer, a prevalent and challenging malignancy. The CT-26 murine colon carcinoma cell line, when implanted in syngeneic BALB/c mice, provides a robust and immunologically competent model to evaluate novel cancer therapies.^{[2][3]} This document details the application of Indirubin E804 in this widely used preclinical model.

Mechanism of Action

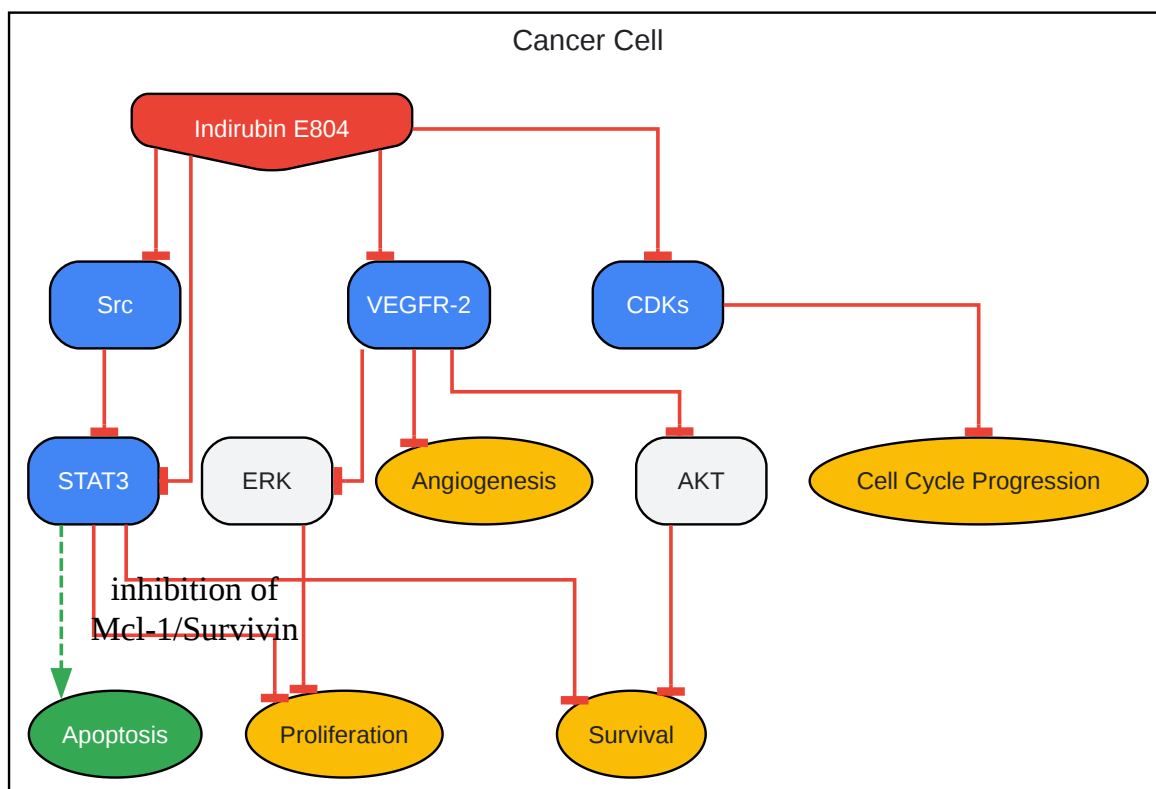
Indirubin E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways crucial for tumor growth, proliferation, and angiogenesis.^[1]

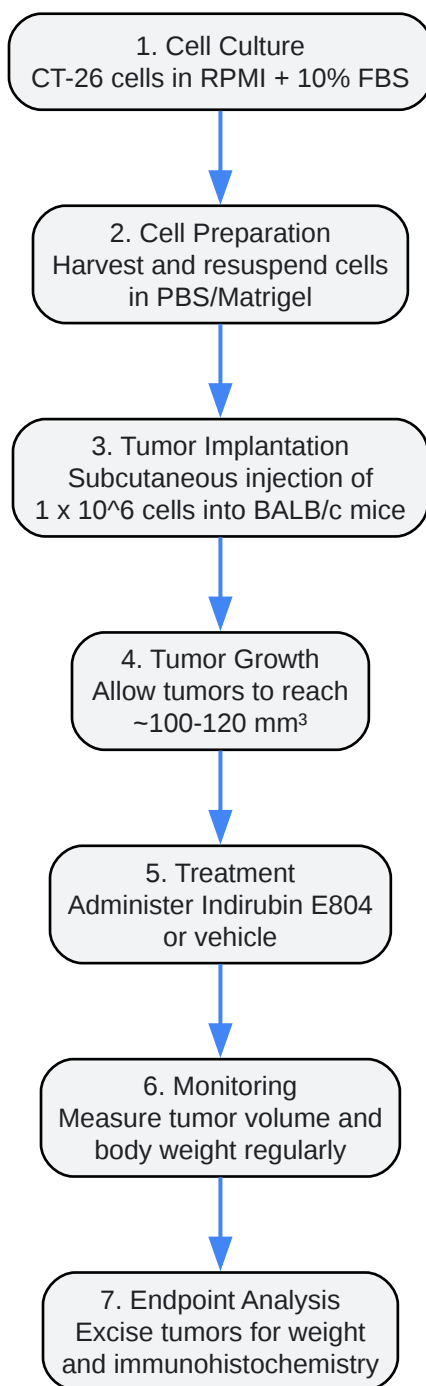
- **STAT3 Signaling Inhibition:** Indirubin E804 blocks the phosphorylation and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3).^{[1][4]} This leads

to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, thereby promoting apoptosis in cancer cells.[1][4]

- **Src Kinase Inhibition:** The compound directly inhibits the activity of c-Src kinase, a non-receptor tyrosine kinase involved in pathways that control cell proliferation, survival, and metastasis.[1][5]
- **VEGFR-2 Signaling Inhibition:** Indirubin E804 has been shown to directly inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] This disrupts VEGF-induced signaling, leading to decreased proliferation, migration, and tube formation of endothelial cells, thus inhibiting angiogenesis.[5][6] The downstream AKT and ERK signaling pathways are also suppressed.[5]
- **Cyclin-Dependent Kinase (CDK) Inhibition:** As a derivative of indirubin, E804 is also known to inhibit CDKs, which are essential for cell cycle progression.[1]

Signaling Pathway Diagram





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